2-Nitro-4-propionylbenzonitrile
Overview
Description
2-Nitro-4-propionylbenzonitrile is an organic compound with the molecular formula C11H8N2O3. It is a yellow crystalline solid that is widely used in various scientific experiments due to its unique properties. The compound is known for its biological activity, making it a promising candidate for drug development and pollution management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Nitro-4-propionylbenzonitrile typically involves the nitration of 4-propionylbenzonitrile. This process can be carried out using concentrated nitric acid and acetic acid in a tubular reactor. The reaction time is short, and the process is safe and controllable, with a high yield and purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4-propionylbenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and catalysts such as palladium on carbon.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.
Major Products:
Scientific Research Applications
2-Nitro-4-propionylbenzonitrile has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various pharmaceutical compounds.
Biology: The compound is used in the detection of neurotoxic compounds.
Medicine: Its biological activity makes it a candidate for drug development.
Industry: It is used in pollution management due to its ability to degrade certain pollutants
Mechanism of Action
The mechanism of action of 2-Nitro-4-propionylbenzonitrile involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
- 2-Nitrobenzonitrile
- 4-Propionylbenzonitrile
- 2-Nitro-4,5-dibenzyloxybenzyl cyanide
Comparison: 2-Nitro-4-propionylbenzonitrile is unique due to the presence of both a nitro group and a propionyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar compounds .
Properties
IUPAC Name |
2-nitro-4-propanoylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-2-10(13)7-3-4-8(6-11)9(5-7)12(14)15/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJQHYYFXAYNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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